![molecular formula C24H21N5O3 B2434299 4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one CAS No. 882000-44-4](/img/structure/B2434299.png)

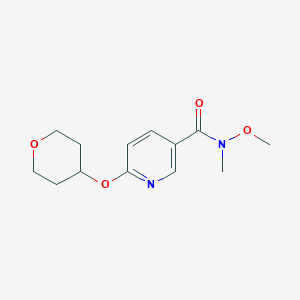

4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

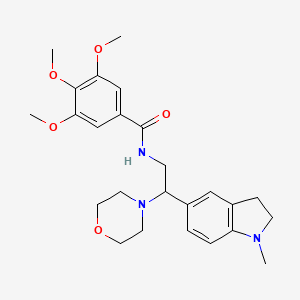

4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one, also known as AG-1478, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It was first synthesized by scientists at Pfizer in the late 1990s as a potential cancer drug. Since then, AG-1478 has been extensively studied for its therapeutic potential in various diseases, including cancer, Alzheimer's disease, and cardiovascular diseases.

Scientific Research Applications

Synthesis and Chemical Properties

Synthesis Techniques : The compound has been utilized in the synthesis of various chemical compounds. For example, a study by Menteşe et al. (2015) detailed the synthesis of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles using microwave heating, highlighting the compound's role in creating novel benzimidazole derivatives (Menteşe, Yılmaz, Islamoglu, & Kahveci, 2015).

Chemical Reactions and Properties : In the realm of chemical reactions, studies like that of Hansen and Georgiou (1994) investigated the nitrosation of oximes related to the compound under oxygen, revealing insights into its chemical behavior and potential for creating diverse nitroso compounds (Hansen & Georgiou, 1994).

Biological and Medical Applications

Antifungal and Antimycobacterial Activity : Opletalová et al. (2006) synthesized and bioassayed various derivatives for antifungal, antimycobacterial, and photosynthesis-inhibiting activities. They discovered that nitro-substituted compounds, similar in structure to the compound , showed significant activity against certain pathogens (Opletalová et al., 2006).

Anticancer Activities : Derivatives of similar compounds were also studied for their anticancer properties. For instance, Demirci and Demirbas (2019) synthesized molecules starting from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine, which bears structural resemblance, to determine their anticancer activity against prostate cancer cells (Demirci & Demirbas, 2019).

Mechanism of Action

Target of Action

The primary target of the compound “4-[3-Nitro-4-(4-phenylpiperazin-1-yl)phenyl]-1,2-dihydrophthalazin-1-one” is acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .

Mode of Action

The compound interacts with AChE and BuChE, inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the cholinergic signal .

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway. Under normal conditions, acetylcholine released into the synaptic cleft is rapidly broken down by AChE, terminating the signal. By inhibiting AChE, the compound prolongs the action of acetylcholine, enhancing cholinergic neurotransmission . This can have various downstream effects, potentially improving cognitive function in conditions like Alzheimer’s disease .

Result of Action

The primary result of the compound’s action is the enhancement of cholinergic neurotransmission due to increased acetylcholine availability . This can lead to improved cognitive function, particularly in conditions characterized by cholinergic deficiency, such as Alzheimer’s disease .

properties

IUPAC Name |

4-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N5O3/c30-24-20-9-5-4-8-19(20)23(25-26-24)17-10-11-21(22(16-17)29(31)32)28-14-12-27(13-15-28)18-6-2-1-3-7-18/h1-11,16H,12-15H2,(H,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUESRKAKYXIZCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C4=NNC(=O)C5=CC=CC=C54)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2434216.png)

![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2434217.png)

![5-chloro-2-fluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2434222.png)

![{[4-Methoxy-3-(morpholin-4-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2434223.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)urea](/img/structure/B2434230.png)

![Ethyl 4-((4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2434233.png)